molecular formula C22H19FN6O3S2 B12201313 C22H19FN6O3S2

C22H19FN6O3S2

Cat. No.: B12201313
M. Wt: 498.6 g/mol
InChI Key: VCLZJIURMFJBHM-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a variety of functional groups, including a fluorine atom, a benzothiazole ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N~1~-(6-{[4-(2-pyrimidinyl)piperazino]carbonyl}-1,3-benzothiazol-2-yl)-1-benzenesulfonamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Benzothiazole Ring: This step typically involves the cyclization of a 2-aminothiophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where a halogenated benzothiazole reacts with piperazine.

    Attachment of the Pyrimidinyl Group: This step involves the coupling of the piperazine derivative with a pyrimidinyl halide under basic conditions.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the benzenesulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N~1~-(6-{[4-(2-pyrimidinyl)piperazino]carbonyl}-1,3-benzothiazol-2-yl)-1-benzenesulfonamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.

    Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-fluoro-N~1~-(6-{[4-(2-pyrimidinyl)piperazino]carbonyl}-1,3-benzothiazol-2-yl)-1-benzenesulfonamide:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Medicine: The compound’s structural features suggest potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-fluoro-N~1~-(6-{[4-(2-pyrimidinyl)piperazino]carbonyl}-1,3-benzothiazol-2-yl)-1-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets involved would depend on the specific application and context of use.

Comparison with Similar Compounds

4-fluoro-N~1~-(6-{[4-(2-pyrimidinyl)piperazino]carbonyl}-1,3-benzothiazol-2-yl)-1-benzenesulfonamide: can be compared with other similar compounds, such as:

    Benzothiazole Derivatives: These compounds share the benzothiazole ring and may have similar biological activities.

    Sulfonamides: Compounds with the sulfonamide group can have similar pharmacological properties, particularly as enzyme inhibitors.

    Fluorinated Compounds: The presence of a fluorine atom can influence the compound’s reactivity and biological activity.

The uniqueness of 4-fluoro-N~1~-(6-{[4-(2-pyrimidinyl)piperazino]carbonyl}-1,3-benzothiazol-2-yl)-1-benzenesulfonamide lies in its combination of functional groups, which confer specific chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C22H19FN6O3S2

Molecular Weight

498.6 g/mol

IUPAC Name

4-fluoro-N-[6-(4-pyrimidin-2-ylpiperazine-1-carbonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide

InChI

InChI=1S/C22H19FN6O3S2/c23-16-3-5-17(6-4-16)34(31,32)27-22-26-18-7-2-15(14-19(18)33-22)20(30)28-10-12-29(13-11-28)21-24-8-1-9-25-21/h1-9,14H,10-13H2,(H,26,27)

InChI Key

VCLZJIURMFJBHM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC4=C(C=C3)N=C(S4)NS(=O)(=O)C5=CC=C(C=C5)F

Origin of Product

United States

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